4-(1,3-benzothiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide
Description
4-(1,3-Benzothiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide is a hybrid heterocyclic compound featuring a benzothiazole ring linked via a butanamide chain to a 1,3,4-thiadiazole moiety. The compound’s design leverages the pharmacological relevance of benzothiazoles (known for antitumor and antimicrobial activity) and thiadiazoles (valued for analgesic and anti-inflammatory effects), making it a candidate for multipurpose therapeutic exploration .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c18-11(16-13-17-14-8-19-13)6-3-7-12-15-9-4-1-2-5-10(9)20-12/h1-2,4-5,8H,3,6-7H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXNZRNIMXOKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCC(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole and thiadiazole intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of dehydrating agents like thionyl chloride or carbodiimides to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Molecular Properties
The table below highlights key structural differences and molecular properties of 4-(1,3-benzothiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide and its analogs:
Key Observations :
- Linker Flexibility : Sulfanyl bridges (e.g., ) may reduce conformational rigidity compared to butanamide linkers, altering target selectivity.
Antinociceptive Activity
Compounds with nitro-substituted thiadiazoles (e.g., ) demonstrated significant antinociceptive effects in BALB/c mice using the tail-clip test. At 100 mg/kg (intraperitoneal), these analogs prolonged response latency to mechanical pain, comparable to morphine sulfate (10 mg/kg) . In contrast, the target compound’s unsubstituted thiadiazole may exhibit reduced potency due to the absence of electron-withdrawing groups.
Anticancer Potential
The piperazine-modified benzothiazole derivative () showed cytotoxic activity, likely due to improved DNA intercalation or kinase inhibition. The target compound’s thiadiazole moiety could similarly interact with cellular targets like topoisomerases, though direct evidence is lacking.
Enzyme Inhibition
The O-GlcNAcase inhibitor egalognastat () shares a thiadiazole-acetamide scaffold but incorporates a benzodioxol group, highlighting how minor structural changes can redirect activity toward enzyme targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
